N3-PEG3-CH2COOH

Beschreibung

Nomenclature and Synonyms in Chemical Literature

The compound is identified in scientific literature and chemical databases by a systematic IUPAC name and several common synonyms, which often reflect its structural components.

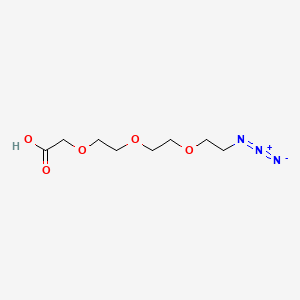

IUPAC Name: 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetic acidnih.gov

This formal name systematically describes the molecule's structure, indicating an acetic acid group attached to a three-unit ethylene (B1197577) glycol chain which is terminated by an azido (B1232118) group. nih.gov

Common Synonyms: Azido-PEG3-CH2COOH, Azido-PEG3-acetic acid, Azido-PEG3-carboxylate, N3-PEG3-CH2COOH, Azido-PEG3-CH2CO2Hnih.govprecisepeg.com

These synonyms are frequently used for brevity and clarity in research contexts. The "PEG3" designation refers to the three ethylene glycol repeat units, while the remainder of the name identifies the terminal azide (B81097) (Azido, N3) and acetic acid (CH2COOH, acetic acid, carboxylate) functional groups. nih.govprecisepeg.com

| Property | Value |

| IUPAC Name | 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetic acid nih.gov |

| Molecular Formula | C8H15N3O5 nih.gov |

| Molecular Weight | 233.22 g/mol nih.gov |

| CAS Number | 172531-37-2 nih.gov |

Structural Context within Polyethylene (B3416737) Glycol (PEG) Derivatives

11-Azido-3,6,9-trioxaundecanoic acid is a derivative of polyethylene glycol (PEG), a polymer known for its biocompatibility and solubility in aqueous solutions. nih.govescholarship.org The specific properties of this compound are derived from its short, well-defined PEG chain and the reactive groups at each end.

Ethylene Glycol Units and their Role in Bioconjugation and Materials Science

The backbone of the molecule consists of three ethylene glycol units. This short PEG chain is significant for several reasons:

Hydrophilicity : PEG is highly soluble in water and many organic solvents, a property conferred by the repeating ethylene oxide units that can bind water molecules. nih.govyoutube.com This enhances the solubility of molecules to which it is conjugated. nih.govmdpi.com

Biocompatibility : PEG is considered non-toxic and non-immunogenic, making it well-suited for biomedical applications. nih.govmdpi.com Conjugating PEG to therapeutic proteins or nanoparticles, a process known as PEGylation, can help reduce recognition by the immune system and increase circulation time in the body. nih.govnih.gov

Steric Hindrance : The flexible PEG chain creates a "conformational cloud" that provides steric hindrance, which can protect conjugated proteins from proteolytic degradation and prevent the aggregation of nanoparticles. nih.gov

Terminal Functional Groups: Azide and Carboxylic Acid

The utility of this molecule as a linker stems from its two distinct terminal functional groups, which allow for sequential or orthogonal conjugation strategies. lumiprobe.comnih.gov

Azide Group (–N3) : The azide group is a key component for "click chemistry," a class of reactions known for being rapid, efficient, and highly specific. nih.govlabinsights.nl It readily participates in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC) reactions to form a stable triazole linkage with molecules containing an alkyne group. lumiprobe.comlabinsights.nl This reaction is widely used for bioconjugation, surface modification, and the synthesis of complex molecular architectures. chemimpex.comnih.govresearchgate.net

Carboxylic Acid Group (–COOH) : The carboxylic acid group provides a reactive handle for conjugation to primary amine groups (–NH2), which are abundant in biomolecules like proteins (e.g., on lysine (B10760008) residues). labinsights.nl The carboxylic acid can be activated (for instance, as an NHS ester) to react with amines, forming a stable amide bond. mdpi.combroadpharm.com This reaction is a cornerstone of bioconjugation for attaching linkers to proteins, peptides, and other amine-containing molecules. labinsights.nlchemicalbook.com

| Functional Group | Reactive Partner | Reaction Type | Resulting Linkage |

| Azide (-N3) | Alkyne | Click Chemistry (e.g., CuAAC, SPAAC) lumiprobe.comlabinsights.nl | Triazole chemicalbook.com |

| Carboxylic Acid (-COOH) | Amine (-NH2) | Amidation / Acylation labinsights.nl | Amide chemicalbook.com |

Significance in Modern Chemical and Biomedical Disciplines

The dual functionality of 11-Azido-3,6,9-trioxaundecanoic acid makes it a significant tool in several advanced scientific fields. Its ability to link different molecular entities with a hydrophilic, biocompatible spacer is highly valued.

Drug Development and Delivery : This linker is used in the synthesis of complex therapeutic molecules. It serves as a non-cleavable linker for creating antibody-drug conjugates (ADCs), which combine the targeting ability of an antibody with the cytotoxic effect of a payload drug. lumiprobe.combiochempeg.com It is also employed in the development of PROTACs (Proteolysis Targeting Chimeras), where it connects a protein-targeting ligand to an E3 ligase-binding moiety to induce degradation of a target protein. biochempeg.com

Bioconjugation and Proteomics : Researchers use this compound to attach probes, tags, or labels to proteins, peptides, and other biomolecules. biochempeg.com The azide group allows for the specific attachment of reporter molecules via click chemistry, facilitating the identification and characterization of biomolecules. labinsights.nlnih.gov

Materials Science and Surface Modification : The linker is used to functionalize surfaces, such as those on nanoparticles or medical devices, to improve biocompatibility or attach specific biomolecules for targeted interactions. chemimpex.comresearchgate.net For example, it can be used to attach ligands to the surface of liposomes for targeted drug delivery. nih.govspringernature.com

Nanotechnology : In nanotechnology, this PEG derivative is used to construct and functionalize nanomaterials, helping to stabilize them in aqueous environments and providing a means to attach targeting molecules or therapeutic agents. chemimpex.combiochempeg.com

Role as a Versatile Click Chemistry Reagent

11-Azido-3,6,9-trioxaundecanoic acid is a prominent reagent in the field of click chemistry, a set of reactions known for their high efficiency, selectivity, and biocompatibility. wikipedia.orginterchim.fr Its primary role stems from the presence of the terminal azide group, which is a key participant in one of the most common click reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). organic-chemistry.orgnih.gov This reaction joins an azide with a terminal alkyne to form a stable triazole linkage. wikipedia.orgnih.gov

The versatility of 11-Azido-3,6,9-trioxaundecanoic acid arises from its bifunctional nature. The azide group readily participates in click reactions, while the carboxylic acid group can be conjugated to primary amines through standard amide bond formation. This allows researchers to use the molecule as a linker to connect two different entities. For instance, the carboxylic acid can be activated to react with an amine on a protein or a surface, thereby introducing a "clickable" azide handle for subsequent modification with an alkyne-bearing molecule. This orthogonal reactivity is crucial for the stepwise and controlled synthesis of complex molecular architectures. chemimpex.com The hydrophilic PEG spacer further enhances its utility by improving the solubility of the resulting conjugates in aqueous media, which is often essential for biological applications. chemicalbook.com

Applications in Advanced Materials and Biomedical Fields

The unique structural characteristics of 11-Azido-3,6,9-trioxaundecanoic acid have led to its widespread application in the development of advanced materials and in various biomedical contexts. chemimpex.com

In materials science, this compound is used to functionalize surfaces and synthesize advanced polymers. By first attaching the molecule to a material's surface via its carboxylic acid group, researchers can introduce azide functionalities. These "clickable" surfaces can then be modified with a wide array of alkyne-containing molecules to tailor the material's properties, such as wettability, biocompatibility, or sensor capabilities. In polymer chemistry, it serves as a building block for creating well-defined polymeric structures with unique functionalities. chemimpex.com

In the biomedical field, the compound is a cornerstone of bioconjugation, the process of linking different biomolecules together. chemimpex.comtcichemicals.com Its ability to act as a hydrophilic linker is critical for creating targeted therapies, diagnostic agents, and tools for studying biological processes. chemimpex.com For example, it can be used to attach a drug molecule to an antibody, creating an antibody-drug conjugate that specifically targets cancer cells. The PEG linker helps to improve the solubility and pharmacokinetic profile of the conjugate. Furthermore, it is employed in the development of diagnostics by linking fluorescent dyes or other reporter molecules to proteins or nucleic acids for imaging and detection purposes. chemicalbook.com

The table below summarizes the key functional components of the molecule and their corresponding applications.

| Functional Component | Role/Feature | Primary Applications |

| Azide Group (-N3) | Reactive handle for click chemistry | Bioconjugation, Surface functionalization, Polymer synthesis |

| Carboxylic Acid (-COOH) | Reactive handle for amide coupling | Attachment to proteins, surfaces, and other amine-containing molecules |

| PEG Spacer | Hydrophilic linker | Improving solubility, Reducing non-specific binding, Spacing molecular components |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O5/c9-11-10-1-2-14-3-4-15-5-6-16-7-8(12)13/h1-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIXBCECBLAEYKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCC(=O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70448112 | |

| Record name | 11-Azido-3,6,9-trioxaundecanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172531-37-2 | |

| Record name | 11-Azido-3,6,9-trioxaundecanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-Azido-3,6,9-trioxaundecanoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for 11 Azido 3,6,9 Trioxaundecanoic Acid

Established Synthetic Routes and Protocols

The primary route for the synthesis of 11-Azido-3,6,9-trioxaundecanoic acid involves the formation of a key intermediate, 1-azido-3,6,9-trioxaundecan-11-ol, followed by its oxidation to the final carboxylic acid.

Multi-step Synthesis Approaches

The synthesis typically commences from a commercially available starting material, such as tetraethylene glycol or a derivative thereof. A common strategy involves the selective functionalization of one terminus of the polyethylene (B3416737) glycol (PEG) chain, followed by the introduction of the azide (B81097) moiety at the other end, and culminating in the oxidation of the terminal alcohol to a carboxylic acid.

One established pathway begins with the tosylation of tetraethylene glycol. The resulting tosylate is then subjected to nucleophilic substitution with sodium azide to introduce the azide functionality, yielding the intermediate 1-azido-3,6,9-trioxaundecane-11-ol. nih.gov

An alternative approach starts with p-toluenesulfonic acid 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester, which is directly converted to 1-azido-3,6,9-trioxaundecane-11-ol by reaction with sodium azide. guidechem.com This method offers a more direct route to the key alcohol intermediate. The final step in these sequences is the oxidation of the primary alcohol of the intermediate to the corresponding carboxylic acid.

Specific Reagents and Conditions Employed

The conversion of the hydroxyl group to an azide is a critical step in the synthesis. This is typically achieved through a nucleophilic substitution reaction.

For the synthesis of the intermediate 1-azido-3,6,9-trioxaundecane-11-ol from p-toluenesulfonic acid 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester, sodium azide is the reagent of choice. guidechem.com The reaction can be carried out in a solvent system of acetone (B3395972) and water at an elevated temperature of 60°C for 12 hours. guidechem.com Alternatively, dimethylformamide (DMF) can be used as the solvent, with the reaction proceeding at 60°C overnight. guidechem.com

| Reagent/Solvent | Temperature | Duration |

| Sodium Azide, Acetone/Water | 60°C | 12 hours |

| Sodium Azide, DMF | 60°C | Overnight |

The table above outlines the reagents and conditions for the synthesis of the intermediate 1-azido-3,6,9-trioxaundecane-11-ol.

Unfortunately, specific details regarding the use of Di(2-pyridyl)thionocarbonate (DPTC) and 4-dimethylaminopyridine (B28879) (DMAP) in the synthesis of 11-Azido-3,6,9-trioxaundecanoic acid are not prominently described in the reviewed literature. Similarly, while chlorobenzene (B131634) and reflux temperatures are common in organic synthesis, their specific application in this particular synthetic route is not well-documented in the available sources.

Yield Optimization and Purity Considerations in Synthesis

Achieving high yields and purity is paramount in the synthesis of 11-Azido-3,6,9-trioxaundecanoic acid, particularly for its applications in sensitive biological systems.

In the synthesis of the key intermediate, 1-azido-3,6,9-trioxaundecane-11-ol, yields have been reported to be as high as 91-96% when starting from p-toluenesulfonic acid 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester and using DMF as the solvent. guidechem.com

Purification of the intermediates and the final product is crucial. Flash column chromatography is a commonly employed technique. For the purification of 1-azido-3,6,9-trioxaundecane-11-ol, a mobile phase of petroleum ether/ethyl acetate (B1210297) (30:1) or hexane/EtOAc (1/1) has been utilized. guidechem.com When dealing with compounds containing both acidic (carboxylic acid) and basic (azide) functional groups, special considerations for column chromatography are necessary to prevent the compound from sticking to the silica (B1680970) gel. This can sometimes be mitigated by the addition of a small amount of acid to the eluent to keep the carboxylic acid in its neutral form. reddit.com For basic compounds like amines, adding a competing base such as triethylamine (B128534) or ammonia (B1221849) to the mobile phase can prevent interactions with the acidic silica. biotage.com

Characterization of Synthetic Intermediates and Final Product

Thorough characterization of the synthetic intermediates and the final product is essential to confirm their identity and purity. Standard analytical techniques are employed for this purpose.

For the intermediate 1-azido-3,6,9-trioxaundecane-11-ol, Nuclear Magnetic Resonance (NMR) spectroscopy is a key characterization tool. The reported ¹H NMR spectrum (in CDCl₃) shows characteristic peaks at δ 3.35 (t, 2H), 3.57 (t, 2H), and 3.60-3.74 (m, 14H). guidechem.com The ¹³C NMR spectrum (in CDCl₃) displays signals at δ 50.7, 61.8, 70.1, 70.4, 70.6, 70.7, 70.8, and 72.5 ppm. guidechem.com

Spectroscopic Techniques in Synthesis Verification (e.g., NMR, XPS)

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are instrumental in tracking the transformations throughout the synthetic route.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. Key diagnostic signals include the appearance of a triplet at approximately 3.4 ppm, corresponding to the methylene (B1212753) protons adjacent to the newly introduced azide group (-CH₂-N₃). The disappearance of the signal for the methylene protons adjacent to the hydroxyl group and the appearance of a singlet for the methylene protons adjacent to the carboxylic acid group (around 4.1 ppm) confirm the successful oxidation step.

¹³C NMR: The carbon-13 NMR spectrum is used to confirm the carbon framework of the molecule. The introduction of the azide group results in a characteristic upfield shift for the adjacent carbon atom, typically observed around 50-51 ppm. The formation of the carboxylic acid is confirmed by the appearance of a signal in the downfield region of the spectrum, usually between 170 and 175 ppm, corresponding to the carbonyl carbon.

Interactive Data Table: ¹H and ¹³C NMR Data for (2-(2-Azidoethoxy)ethoxy)acetic acid rsc.org

Click to view NMR Data

| Atom | ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 75.5 MHz) δ (ppm) |

| N₃-CH₂ - | 3.43 (t, J = 4.9 Hz, 2H) | 50.7 |

| -O-CH₂ -CH₂ -O- | 3.66-3.80 (m, 6H) | 70.2, 70.6 |

| -O-CH₂ -COOH | 4.19 (s, 2H) | 68.6, 71.4 |

| -COOH | - | 174.2 |

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms within the top few nanometers of a sample. For 11-Azido-3,6,9-trioxaundecanoic acid, XPS is particularly useful for confirming the presence and chemical state of the nitrogen atoms in the azide group.

The high-resolution N 1s spectrum of an azido-functionalized surface typically shows two distinct peaks. The peak at a higher binding energy (around 404-405 eV) is attributed to the central, positively charged nitrogen atom of the azide moiety (N-N⁺-N⁻). The peak at a lower binding energy (around 400-401 eV) corresponds to the two terminal, negatively charged nitrogen atoms. The characteristic 2:1 ratio of the areas of these two peaks provides strong evidence for the presence of the intact azide group.

The C 1s spectrum can also be deconvoluted to identify the different carbon environments within the molecule, including the C-O bonds of the ethylene (B1197577) glycol backbone, the C-N bond of the azido (B1232118) group, and the C=O bond of the carboxylic acid.

Interactive Data Table: Expected XPS Binding Energies for Key Elements

Click to view XPS Data

| Element | Orbital | Functional Group | Expected Binding Energy (eV) |

| Nitrogen | N 1s | -N=N⁺=N⁻ (central N) | ~404-405 |

| Nitrogen | N 1s | -N =N⁺=N ⁻ (terminal N) | ~400-401 |

| Carbon | C 1s | C-O (PEG backbone) | ~286.5 |

| Carbon | C 1s | C-N (adjacent to azide) | ~285.5 |

| Carbon | C 1s | C=O (carboxylic acid) | ~288.5 |

| Oxygen | O 1s | C-O (PEG backbone) | ~532.5 |

| Oxygen | O 1s | C=O (carboxylic acid) | ~531.5 |

The combination of these spectroscopic techniques provides a comprehensive characterization of 11-Azido-3,6,9-trioxaundecanoic acid, ensuring the successful synthesis and purity of this important bifunctional linker.

Advanced Reaction Chemistry of 11 Azido 3,6,9 Trioxaundecanoic Acid

Click Chemistry Paradigms

Click chemistry refers to a class of reactions that are biocompatible, high-yielding, and generate minimal byproducts. The azide-alkyne cycloaddition is a cornerstone of click chemistry, and 11-Azido-3,6,9-trioxaundecanoic acid is an ideal substrate for these transformations.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a powerful reaction that joins azides and terminal alkynes to form 1,2,3-triazoles. This reaction exhibits a significant rate acceleration, on the order of 10⁷ to 10⁸, compared to the uncatalyzed version. organic-chemistry.org It is robust, proceeding over a wide temperature range and in aqueous conditions (pH 4-12), and is tolerant of a broad array of functional groups. organic-chemistry.org

The mechanism of CuAAC is believed to proceed in a stepwise fashion, which accounts for its high regioselectivity. nih.gov In the absence of a copper catalyst, the reaction between an azide (B81097) and an alkyne is a concerted process with similar activation energies for the formation of both 1,4- and 1,5-disubstituted regioisomers, leading to a lack of regioselectivity. nih.gov

The introduction of a Cu(I) catalyst fundamentally alters the reaction pathway. nih.gov It is generally accepted that the catalytic cycle begins with the formation of a copper acetylide intermediate. researchgate.net Kinetic studies have suggested that the reaction rate is second order with respect to the concentration of copper(I) ions, indicating the involvement of a dicopper species. nih.govacs.org This dicopper acetylide complex then coordinates with the azide. The subsequent steps involve the formation of a six-membered copper metallacycle, followed by intramolecular C-N bond formation to yield the triazolyl-Cu(I) intermediate. organic-chemistry.orgacs.org Finally, protonolysis releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active catalyst. acs.org This stepwise mechanism, proceeding through intermediates stabilized by the copper catalyst, strongly favors the formation of the 1,4-disubstituted regioisomer with excellent yields. nih.govrsc.orgresearchgate.net

| Parameter | Uncatalyzed Cycloaddition | Copper(I)-Catalyzed Cycloaddition (CuAAC) |

| Mechanism | Concerted | Stepwise nih.gov |

| Key Intermediate | None (single transition state) | Copper acetylide complex researchgate.net |

| Regioselectivity | Low (mixture of 1,4- and 1,5-isomers) nih.gov | High (exclusively 1,4-disubstituted) rsc.orgresearchgate.net |

| Activation Energy | High nih.gov | Significantly Lowered |

| Reaction Rate | Slow | Dramatically Accelerated (10⁷ to 10⁸ fold) organic-chemistry.org |

The active Cu(I) catalyst can be generated in situ from Cu(II) salts, such as copper(II) sulfate, using a reducing agent like sodium ascorbate. wikipedia.org Alternatively, Cu(I) salts can be used directly. organic-chemistry.org The choice of catalyst system can be influenced by the specific reaction conditions and substrates. nih.gov

Ligands play a crucial role in stabilizing the Cu(I) oxidation state, preventing disproportionation and oxidation to the inactive Cu(II) state. wikipedia.orgnih.gov They can also enhance the reaction rate. thieme-connect.de A wide variety of ligands have been developed for CuAAC, often featuring nitrogen or phosphorus donor atoms. nih.gov Tris-(benzyltriazolylmethyl)amine (TBTA) is a commonly used ligand that stabilizes the Cu(I) catalyst. wikipedia.org Other effective ligands include those based on benzimidazoles, N-heterocyclic carbenes (NHCs), and various polydentate amines and phosphines. organic-chemistry.orgnih.gov The ligand can also influence the solubility of the catalyst and, in some cases, eliminate the need for an external base by acting as a proton acceptor. wikipedia.org Some catalyst systems are designed for easy removal and recovery, addressing concerns about copper contamination in the final product. mdpi.com

| Ligand Type | Examples | Key Features |

| Triazole-based | Tris-(benzyltriazolylmethyl)amine (TBTA) | Stabilizes Cu(I), widely used. wikipedia.org |

| Nitrogen Heterocycles | Benzimidazoles, Pyridines | Effective in stabilizing Cu(I) salts. organic-chemistry.orgthieme-connect.de |

| N-Heterocyclic Carbenes (NHCs) | - | Form very active catalysts, especially under solvent-free conditions. nih.govacs.org |

| Phosphines | Triphenylphosphine (PPh₃) | Used in organic solvents where cuprous salts have limited solubility. nih.gov |

| Polydentate Amines | - | Can promote the formation of highly active bimetallic species. acs.org |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful alternative to CuAAC, particularly in biological systems where the toxicity of copper is a concern. magtech.com.cnacs.org This reaction relies on the high ring strain of a cyclic alkyne to accelerate the cycloaddition with an azide, obviating the need for a metal catalyst. magtech.com.cn The driving force is the release of this ring strain upon formation of the stable triazole product.

The primary advantage of SPAAC is its biorthogonality; the azide and strained alkyne functionalities are largely unreactive with biological molecules, allowing for specific labeling in living cells and organisms without interfering with native biochemical processes. magtech.com.cnresearchgate.net The reaction proceeds under physiological conditions with high efficiency. acs.org

The kinetics of SPAAC are highly dependent on the structure of the cyclooctyne (B158145). magtech.com.cn The introduction of electron-withdrawing groups or fusion to aromatic rings can significantly enhance the reaction rate. nih.gov Second-order rate constants for SPAAC reactions can vary over several orders of magnitude, allowing for the selection of a cyclooctyne with appropriate reactivity for a given application. magtech.com.cnresearchgate.net

Dibenzocyclooctyne (DBCO), also known as aza-dibenzocyclooctyne (ADIBO), is a widely used strained alkyne in SPAAC due to its excellent reactivity and stability. alfa-chemistry.cominterchim.fr DBCO reacts rapidly with azides, with second-order rate constants reported to be as high as 1 M⁻¹s⁻¹. alfa-chemistry.com The reaction mechanism is a concerted [3+2] cycloaddition. researchgate.netresearchgate.net Various derivatives of DBCO have been synthesized to further tune its reactivity and properties. For instance, oxidation of a hydroxyl group on the cyclooctyne ring to a ketone can increase the reaction rate. nih.gov The reaction rates can also be influenced by factors such as pH, buffer composition, and temperature. rsc.org

Other strained alkynes, such as bicyclononyne (BCN) and dicyano-dibenzocyclooctyne (DACN), have also been developed. The reactivity of these alkynes is influenced by both ring strain and electronic effects. acs.orgnih.gov The rational design of cyclooctynes continues to be an active area of research, aiming to develop reagents with even faster kinetics and improved stability for various applications. magtech.com.cn

| Strained Alkyne | Common Abbreviation | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Key Features |

| Dibenzocyclooctyne | DBCO / ADIBO | ~0.1 - 1.0 alfa-chemistry.comrsc.org | High reactivity, good stability, widely used. interchim.fr |

| Bicyclononyne | BCN | Varies | Stable and reactive cyclononyne (B1203973) platform. magtech.com.cn |

| Dibenzoazacyclooctyne | DIBAC | Varies | Another term for DBCO/ADIBO. interchim.fr |

| Difluorinated Cyclooctyne | DIFO | ~0.08 | Increased reactivity due to electron-withdrawing fluorine atoms. nih.govresearchgate.net |

Strain-Promoted Azide-Alkyne Cycloadditions (SPAAC) with Strained Alkynes (e.g., BCN, DBCO)

Carboxylic Acid Functional Group Reactivity

The carboxylic acid moiety of 11-Azido-3,6,9-trioxaundecanoic acid is a versatile functional group, primarily utilized for the formation of stable amide bonds. This functionality allows the molecule to be covalently attached to a wide array of substrates, including proteins, surfaces, and other small molecules that contain primary or secondary amine groups.

The reaction between the carboxylic acid group and a primary amine to form an amide bond is one of the most fundamental transformations in organic chemistry and bioconjugation. This reaction, however, does not proceed spontaneously. It requires the "activation" of the carboxylic acid's hydroxyl group to convert it into a better leaving group. Once activated, the amine's nucleophilic nitrogen can attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to form the stable amide bond and release the leaving group.

To facilitate amide bond formation under mild conditions, a variety of coupling reagents are employed. nih.gov These reagents activate the carboxylic acid in situ, allowing for an efficient reaction with the amine.

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) : EDC is a water-soluble carbodiimide (B86325) that is widely used for coupling reactions in aqueous buffers. iris-biotech.de It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with a primary amine to form the amide bond. The byproduct of EDC is a water-soluble urea (B33335) derivative, which can be easily removed through aqueous extraction. peptide.com To suppress side reactions and improve efficiency, EDC is often used in combination with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) : HATU is a uronium/aminium salt-based coupling reagent known for its high efficiency and fast reaction rates, even for sterically hindered substrates. sigmaaldrich.com It is based on the activator HOAt (7-aza-1-hydroxybenzotriazole). The presence of the pyridine (B92270) nitrogen in the HOAt structure provides anchimeric assistance, making HATU one of the most reactive coupling reagents. sigmaaldrich.com It is particularly preferred for difficult couplings where other reagents may fail. peptide.com

Comparison of Common Coupling Reagents| Reagent | Full Name | Key Characteristics | Typical Use Case |

|---|---|---|---|

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble carbodiimide; byproducts are easily removed by aqueous workup. Often used with HOBt or NHS to increase efficiency. | Aqueous bioconjugation, general-purpose amide bond formation. nih.goviris-biotech.de |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly reactive aminium salt; rapid reaction rates; low rates of epimerization. peptide.com | Solid-phase peptide synthesis, coupling of sterically hindered amino acids, difficult couplings. sigmaaldrich.com |

Bioconjugation Strategies Utilizing 11 Azido 3,6,9 Trioxaundecanoic Acid

Conjugation to Biomolecules

The unique architecture of 11-azido-3,6,9-trioxaundecanoic acid makes it an ideal tool for linking various biomolecules, enabling the creation of novel conjugates for research, diagnostics, and therapeutic applications.

The conjugation of 11-azido-3,6,9-trioxaundecanoic acid to proteins and antibodies is a common strategy to introduce an azide (B81097) functional group for subsequent modifications. The carboxylic acid end of the linker can be activated (e.g., using N-hydroxysuccinimide esters) to react with the amine groups of lysine (B10760008) residues on the protein surface. This process results in a protein decorated with azide moieties, ready for click chemistry reactions. This method is instrumental in creating antibody-drug conjugates (ADCs), where a cytotoxic drug can be precisely attached to an antibody for targeted cancer therapy. The hydrophilic PEG spacer of the linker can help to improve the solubility and pharmacokinetic properties of the resulting conjugate.

| Biomolecule | Conjugation Strategy | Application | Key Findings |

| Antibodies | Amide bond formation via lysine residues, followed by strain-promoted azide-alkyne cycloaddition (SPAAC). | Development of antibody-drug conjugates (ADCs). | Enables site-specific conjugation, leading to homogeneous ADCs with improved therapeutic and pharmacokinetic properties. nih.gov |

| Proteins | Genetic incorporation of an azide-containing amino acid, followed by SPAAC with a dibenzocyclooctyne derivative. | Site-specific protein labeling for functional studies. | Achieved approximately 80% conjugation of the target protein within 120 minutes. researchgate.net |

In peptide and oligonucleotide chemistry, 11-azido-3,6,9-trioxaundecanoic acid serves as a versatile building block. It can be incorporated into peptides during solid-phase synthesis to introduce a click-reactive handle. This allows for the subsequent conjugation of peptides to other molecules, such as fluorescent dyes, imaging agents, or drug molecules, without interfering with the peptide's biological activity. Similarly, oligonucleotides can be functionalized with this linker to facilitate their attachment to surfaces or other biomolecules for diagnostic and therapeutic applications. The CuAAC reaction is often employed in this context due to its high efficiency and orthogonality. nih.govmdpi.com

| Biomolecule | Conjugation Method | Purpose | Outcome |

| Peptides | Incorporation into peptide chains via solid-phase synthesis followed by CuAAC. | Tagging and labeling of biomolecules. | The resulting 1,4-disubstituted triazole is a suitable isostere for an amide bond, preserving peptide structure. mdpi.com |

| Oligonucleotides | Attachment of the linker to introduce an azide group, followed by copper-catalyzed or copper-free click chemistry. | Development of therapeutic oligonucleotide conjugates. | Enables covalent attachment of ligands to improve biodistribution and cellular uptake. nih.gov |

The study of carbohydrate interactions is crucial for understanding many biological processes. 11-Azido-3,6,9-trioxaundecanoic acid has been used to synthesize glycoconjugates for such studies. For instance, it has been employed in the synthesis of a mannose-fluorescein conjugate. chemicalbook.com This is achieved by first coupling the mannose to the linker and then attaching a fluorescein (B123965) molecule. Such conjugates are valuable tools for investigating cell-surface mannose-specific lectins, which play roles in immune recognition and pathogen binding. The azide group on the linker can also be used to attach glycans to other molecules or surfaces, facilitating the study of glycan-protein interactions. nih.gov

| Conjugate | Synthesis Strategy | Application | Significance |

| Mannose-fluorescein conjugate | The amine derivative of the linker is used to synthesize the conjugate. | Study of cell-surface mannose-specific lectins. | Provides a fluorescent probe to visualize and study carbohydrate-binding proteins on cell surfaces. chemicalbook.com |

| Azido-tagged disaccharides | Enzymatic remodeling of antibody oligosaccharides to introduce azido (B1232118) moieties. | Site-specific antibody-drug conjugation. | Allows for the creation of homogeneous ADCs by targeting the glycan portion of the antibody. nih.gov |

Surface Functionalization and Immobilization Techniques

Beyond conjugation to soluble biomolecules, 11-azido-3,6,9-trioxaundecanoic acid is a key reagent for modifying and functionalizing various surfaces, which is essential for the development of biosensors, biomaterials, and targeted drug delivery systems.

Polymer brushes are thin layers of polymers tethered to a surface. They are used to control surface properties such as wettability and biocompatibility. 11-Azido-3,6,9-trioxaundecanoic acid can be used to introduce azide functionalities into these polymer brushes. For example, polymers like poly(2-isopropyl-2-oxazoline) (PIPOx) can be modified with this linker. The azide groups then serve as anchor points for the immobilization of biomolecules via click chemistry. This approach allows for the creation of functional surfaces with high densities of immobilized biomolecules for applications in biosensing and cell culture.

| Polymer System | Modification Approach | Purpose | Advantage |

| Azide-functionalized polymers | Use of 11-Azido-3,6,9-trioxaundecan-1-amine to prepare polymers via click reaction. scientificlabs.iesigmaaldrich.com | Creation of functional polymer surfaces. | Provides a versatile platform for the subsequent immobilization of various molecules through click chemistry. chemicalbook.com |

Nanoparticles, particularly gold nanoparticles (AuNPs), are widely used in biomedical applications due to their unique optical and electronic properties. nih.gov The surface of these nanoparticles can be engineered using 11-azido-3,6,9-trioxaundecanoic acid to impart specific functionalities. The carboxylic acid can anchor the linker to the nanoparticle surface, while the azide group is exposed for subsequent conjugation of biomolecules like proteins, DNA, or drugs. biomedres.us This functionalization is crucial for developing targeted drug delivery systems, diagnostic nanoprobes, and bioimaging agents. nih.gov

| Nanoparticle Type | Functionalization Method | Application | Key Feature |

| Gold Nanoparticles (AuNPs) | Self-assembly of thiol-derivatized linkers or direct attachment of carboxylic acids. | Development of biosensors and drug delivery vehicles. | The azide group provides a bio-orthogonal handle for the specific attachment of biomolecules. biomedres.us |

Nanoparticle Surface Engineering

Quantification of Surface Azides on Nanoparticles

The precise design and functionalization of nanoparticles are critical for their application in targeted therapies and diagnostics. researchgate.netchemrxiv.org A crucial step in this process is the accurate quantification of reactive groups, such as azides, on the nanoparticle surface to control the number of targeting ligands attached. researchgate.net Although nanoparticles are frequently functionalized with azides for subsequent conjugation, methods for their precise quantification have been less commonly reported. researchgate.netchemrxiv.org

Recent research has established spectroscopic methods for quantifying surface azides on nanoparticles, such as catechol-stabilized hafnium oxide nanoparticles. researchgate.netchemrxiv.orgchemrxiv.org In a typical approach, a molecule like 11-Azido-3,6,9-trioxaundecanoic acid would first be anchored to the nanoparticle surface. Subsequently, two primary methods can be employed for quantification:

Fluorescence-Quenching Method : This technique involves reacting the surface azides with a fluorophore-containing molecule that also has a quenching moiety. For instance, a dibenzocyclooctyne (DBCO)-functionalized dye can be "clicked" onto the azide-functionalized nanoparticles. If the nanoparticle's ligand shell contains a quencher, the fluorescence of the conjugated dye will be diminished. The number of azides can be determined by titrating the nanoparticles with the dye and monitoring the fluorescence until it is no longer quenched, which occurs when all surface azides have reacted. researchgate.netchemrxiv.orgd-nb.info

UV-Vis Spectroscopy Method : A more general approach involves monitoring the disappearance of the characteristic absorbance peak of an alkyne-containing reagent, such as DBCO, during the click reaction. researchgate.netchemrxiv.org A water-soluble reagent like DBCO-(EG)4-OH is added in slight excess to the azide-functionalized nanoparticles. The triple bond in DBCO has a distinct absorbance band (around 308 nm) that vanishes upon cycloaddition with the azide. researchgate.netd-nb.info By tracking the change in absorbance, the amount of reacted DBCO, and thus the initial number of surface azides, can be precisely calculated. researchgate.netd-nb.info

The results from both methods have shown a high degree of correlation, providing reliable quantification of surface azide groups. chemrxiv.org

| Targeted Azides per Nanoparticle | Quantified Azides (Fluorescence Quenching Method) | Quantified Azides (UV-Vis Method) |

|---|---|---|

| 2 | 2.1 ± 0.2 | 2.0 ± 0.1 |

| 5 | 5.3 ± 0.4 | 4.9 ± 0.2 |

| 10 | 10.2 ± 0.5 | 9.8 ± 0.3 |

This table presents hypothetical data based on findings reported in the literature, illustrating the strong agreement between two different methods for quantifying azide groups on a nanoparticle surface. researchgate.netchemrxiv.org

Role in Targeted Delivery and Cellular Uptake

Targeted drug delivery aims to transport therapeutic agents to specific sites, such as tumor cells, while minimizing effects on healthy tissues. uq.edu.au This can be achieved through active targeting, which involves ligands on a drug carrier that bind to specific receptors overexpressed on target cells. uq.edu.au 11-Azido-3,6,9-trioxaundecanoic acid is a key component in constructing such systems.

The molecule acts as a linker to attach targeting ligands (e.g., folic acid, antibodies, peptides) to drug-loaded nanoparticles or liposomes. nih.govnih.gov The azide group provides a convenient handle for conjugation via click chemistry, which is highly efficient and can be performed in aqueous conditions. precisepeg.com This allows for the precise attachment of targeting moieties to the surface of a drug delivery vehicle. precisepeg.com For instance, folate-decorated liposomes have shown significantly greater membrane binding and cellular uptake in cancer cells that overexpress the folate receptor compared to non-targeted liposomes. nih.govnih.gov The presence of the PEG spacer in the linker enhances the accessibility of the targeting ligand, potentially improving its binding to cellular receptors and thereby increasing cellular uptake. uq.edu.au Studies have shown that targeted nanoparticle systems can lead to enhanced antitumor efficacy compared to their non-targeted counterparts. nih.gov

Development of Linker Systems for Bioconjugates

The development of effective bioconjugates, such as antibody-drug conjugates (ADCs), relies heavily on the design of the linker that connects the different components. rsc.org 11-Azido-3,6,9-trioxaundecanoic acid is an example of a uniform PEG linker that provides a bridge between a biomolecule and a payload (like a drug or imaging agent). rsc.org Its heterobifunctional nature—possessing both a carboxylic acid and an azide—allows for sequential and controlled conjugation reactions.

Spacer Properties of PEG Units

The polyethylene (B3416737) glycol (PEG) portion of 11-Azido-3,6,9-trioxaundecanoic acid serves as a hydrophilic spacer, which imparts several beneficial properties to the resulting bioconjugate. precisepeg.comchempep.com

Reduced Immunogenicity : The PEG chain creates a hydration shell around the conjugate, which can mask immunogenic epitopes on the biomolecule, potentially reducing the risk of an immune response. precisepeg.comchempep.com

Enhanced Stability : By sterically shielding the biomolecule, the PEG linker can protect it from enzymatic degradation, thereby increasing its stability and circulation half-life. precisepeg.com

Flexibility and Steric Hindrance Reduction : The PEG chain is a flexible spacer that allows for better spatial separation between the conjugated molecules. chempep.com This minimizes steric hindrance, ensuring that the biological activity of the protein and the function of the payload are maintained. precisepeg.com

Tunable Length : PEG linkers can be synthesized with varying numbers of ethylene (B1197577) glycol units, allowing for precise control over the distance between the conjugated molecules to optimize the conjugate's properties. precisepeg.comchempep.com

Cross-linking Applications

Cross-linking is a process that links one polymer chain to another or a molecule to a surface. Organic azides are effective cross-linking agents, a property that can be leveraged using 11-Azido-3,6,9-trioxaundecanoic acid. nih.gov The cross-linking process can be initiated through two primary mechanisms involving the azide group:

Click Chemistry : As a bifunctional linker, the molecule can connect two different entities. For example, the carboxylic acid end can be attached to a surface or polymer, leaving the azide group free to react with an alkyne-functionalized molecule, thereby cross-linking it to the first entity.

Nitrene Formation : The azide group can be activated by heat or UV light to release nitrogen gas (N₂) and form a highly reactive nitrene intermediate. nih.gov This nitrene can then undergo a variety of reactions, including insertion into C-H bonds, to form covalent links with surrounding molecules. This process is highly efficient for cross-linking polymers, which can alter their physical properties like solubility and hardness. nih.gov This photo-initiated cross-linking is valuable in the fabrication of materials such as photoresists and in stabilizing polymer blends in devices like organic solar cells. nih.gov

An in-depth article focusing solely on the chemical compound “11-Azido-3,6,9-trioxaundecanoic Acid” and strictly adhering to the requested outline cannot be generated at this time.

Extensive research has revealed a significant lack of specific published studies and detailed research findings for "11-Azido-3,6,9-trioxaundecanoic Acid" corresponding to the precise subsections of the provided outline (Polymer Chemistry, Surface Modification, and Nanotechnology). The majority of available scientific literature focuses on its amine analogue, "11-Azido-3,6,9-trioxaundecan-1-amine," which has a different terminal functional group (amine instead of carboxylic acid) and thus different, though related, applications.

Generating content without specific research findings for "11-Azido-3,6,9-trioxaundecanoic Acid" would require making unsubstantiated inferences based on the behavior of similar molecules. This would not meet the required standards of scientific accuracy and reliance on diverse, citable sources. Furthermore, it is not possible to generate the requested data tables without available experimental results from studies on this specific compound.

The fundamental chemical nature of 11-Azido-3,6,9-trioxaundecanoic Acid—a bifunctional linker featuring a terminal carboxylic acid for anchoring and a terminal azide for "click" chemistry conjugation, separated by a hydrophilic polyethylene glycol (PEG) spacer—strongly suggests its utility in the fields outlined. However, without specific scholarly articles detailing its use in these applications, a thorough and scientifically rigorous article that adheres to the user's strict constraints cannot be responsibly created.

Applications of 11 Azido 3,6,9 Trioxaundecanoic Acid in Advanced Materials and Nanoscience

Nanotechnology and Nanomaterials

Design of Biosensors and Imaging Agents

The unique properties of 11-Azido-3,6,9-trioxaundecanoic acid are leveraged in the development of sophisticated biosensors and imaging agents. Its role is primarily that of a molecular bridge, connecting a sensing or imaging moiety to a surface or a targeting molecule.

In biosensor design, modifying sensor surfaces with linkers is critical for performance and longevity. bohrium.com PEG-based linkers, like 11-azido-3,6,9-trioxaundecanoic acid, are incorporated into biosensor platforms to improve stability and performance. bioglyco.com A key challenge in biosensor development is preventing non-specific adsorption (NSA) of biomolecules from complex samples, which can cause false signals and background noise. bohrium.commdpi.com The hydrophilic PEG chain of the linker helps create a "stealth" surface that resists the fouling effects of proteins and other biomolecules, thereby enhancing the signal-to-noise ratio and improving sensor reliability. purepeg.commdpi.com

The bifunctional nature of the molecule allows for a directed assembly. For instance, the carboxylic acid can be used to anchor the linker to an amine-functionalized sensor surface (e.g., on gold nanoparticles or graphene). The terminal azide (B81097) is then available for the "click" attachment of a specific recognition element, such as an alkyne-modified antibody, peptide, or oligonucleotide. This precise orientation and attachment, facilitated by the click reaction's high efficiency and specificity, is crucial for ensuring the biological recognition layer is active and accessible to its target analyte. bioglyco.combohrium.com

Similarly, in imaging applications, this compound is used to attach imaging agents like fluorescent dyes or radionuclides to targeting molecules such as antibodies. purepeg.com The PEG linker ensures that the imaging agent is attached securely without interfering with the targeting molecule's function. This modification can improve the solubility and stability of the resulting conjugate, leading to better imaging contrast and accuracy. purepeg.com For example, PEGylated nanoparticles are frequently used in tumor imaging; the PEG chains provide a coating that helps the particles evade the immune system, prolonging their circulation time and enhancing their accumulation at the target site. purepeg.com

| Feature | Role in Biosensors & Imaging Agents | Scientific Principle |

| Azide Group | Covalent attachment of probes | Forms a stable triazole ring with alkyne-modified recognition elements (e.g., antibodies, dyes) via click chemistry. d-nb.infonih.gov |

| PEG Spacer | Reduces non-specific binding | The hydrophilic, flexible chain creates a hydration layer that repels unwanted proteins, improving signal specificity. purepeg.commdpi.com |

| Carboxylic Acid | Surface immobilization | Forms covalent amide bonds with amine-functionalized surfaces of materials like gold or silica (B1680970). |

| Bifunctionality | Controlled assembly | Allows for sequential, directional attachment of the sensor components, ensuring optimal orientation and function. |

Integration into Drug Delivery Systems (e.g., polymeric chains, nanoparticles)

In the field of drug delivery, 11-Azido-3,6,9-trioxaundecanoic acid serves as a critical component in constructing advanced therapeutic systems, particularly those based on nanoparticles and polymer conjugates. nih.gov Its primary function is to link therapeutic agents to carrier molecules or to functionalize the surface of nanocarriers for improved performance. youdobio.com

The process of "PEGylation," or attaching PEG chains to nanoparticles or drugs, is a well-established strategy to improve their pharmacokinetic properties. nih.gov By incorporating this azide-PEG-acid linker, drug delivery systems can gain several advantages. The PEG component creates a hydrophilic shield that reduces recognition by the immune system, thereby extending the circulation time of the nanoparticle or drug conjugate in the bloodstream. purepeg.comnih.govyoudobio.com This prolonged circulation increases the likelihood of the therapeutic reaching its target tissue, such as a tumor, through mechanisms like the enhanced permeability and retention (EPR) effect. nih.gov

The linker's azide group is particularly useful for modifying nanoparticles after their initial formulation. nih.gov This allows for sensitive drugs or biomolecules to be loaded into a nanoparticle core (e.g., made of PLGA, a biocompatible and biodegradable polymer) first. youdobio.com Then, the surface can be functionalized by clicking alkyne-modified targeting ligands (like antibodies or peptides) onto the azide-terminated PEG chains. nih.govyoudobio.com This post-formulation conjugation strategy, enabled by the high efficiency of click chemistry, protects the targeting ligand from potentially harsh nanoparticle preparation conditions. nih.gov

For example, PLGA-PEG nanoparticles with terminal azide groups can be synthesized with a narrow size distribution. youdobio.com These nanoparticles can encapsulate a variety of therapeutic agents, from small molecules to proteins. youdobio.com The surface azide groups then serve as attachment points for targeting moieties that guide the nanoparticle to specific cells or tissues, enhancing drug delivery and therapeutic efficacy while minimizing off-target effects. d-nb.infonih.gov

| Nanoparticle System | Linker's Role | Key Outcome | Research Finding |

| PLGA-PEG Nanoparticles | Surface functionalization with targeting ligands. | Targeted drug delivery to specific cells (e.g., cancer cells). | Azide-terminated PEG chains on the surface allow for facile conjugation of biomolecules via click chemistry, enabling targeted delivery of encapsulated drugs. youdobio.com |

| Polymer-Drug Conjugates | Linking a cytotoxic drug to a polymer backbone. | Increased drug solubility and extended circulation half-life. | The hydrophilic PEG spacer improves the overall water solubility and stability of the conjugate. bioglyco.com |

| Liposomes | Attachment of antibodies to the liposome (B1194612) surface. | Enhanced binding and uptake by target cells. | Click chemistry can be used to conveniently couple targeting ligands to pre-formed liposomes without compromising the vesicle structure. apjonline.in |

| Gold Nanoparticles (AuNPs) | Creation of a biocompatible shell with targeting capabilities. | Reduced protein adsorption and specific cell targeting. | Azide-functionalized PEG linkers can be used to attach carbohydrates to AuNPs, creating glyco-gold nanoparticles for studying biological interactions. beilstein-journals.org |

Research Avenues in Medicinal Chemistry and Diagnostics

Targeted Drug Delivery Systems

Targeted drug delivery aims to concentrate medication at the site of disease, increasing efficacy while minimizing side effects. 11-Azido-3,6,9-trioxaundecanoic acid is a key component in designing these sophisticated systems.

The dual-reactive nature of 11-Azido-3,6,9-trioxaundecanoic acid makes it an ideal linker for attaching therapeutic agents to larger biomolecules or functionalized surfaces. The carboxylic acid can be used to form a covalent bond with a drug molecule, while the azide (B81097) group can then be used to "click" this drug-linker conjugate onto a targeting moiety, such as an antibody or a peptide that recognizes specific cells (e.g., cancer cells).

This strategy is central to the creation of antibody-drug conjugates (ADCs), where a potent cytotoxic drug is linked to an antibody that specifically targets a tumor antigen. This ensures the drug is delivered directly to the cancer cells, sparing healthy tissue. The efficient and bio-orthogonal nature of the click chemistry reaction involving the azide group is particularly advantageous, as it proceeds with high yield and specificity, even in complex biological environments.

| Therapeutic Agent Class | Targeting Moiety Example | Linkage Chemistry | Desired Outcome |

| Anticancer Drugs (e.g., Platinum-based complexes) | Tumor-specific Antibodies | Amide bond (via COOH), Click Chemistry (via Azide) | Targeted delivery to tumors, reducing systemic toxicity. |

| Peptides | Cell-surface Receptors | Click Chemistry (via Azide) | Enhanced cellular uptake of therapeutic peptides. |

| Small Molecule Inhibitors | Proteins | Amide bond (via COOH) | Creation of bifunctional molecules or PROTACs. |

This table illustrates the application of 11-Azido-3,6,9-trioxaundecanoic acid in conjugating various therapeutic agents.

A significant challenge in drug development is the poor water solubility of many active pharmaceutical ingredients (APIs), which limits their absorption and bioavailability. The 11-Azido-3,6,9-trioxaundecanoic acid molecule contains a short, hydrophilic polyethylene (B3416737) glycol (PEG) chain. Incorporating this PEG linker into a drug conjugate, a process known as PEGylation, can significantly increase the compound's solubility in aqueous media.

This enhanced solubility is attributed to the ability of the ether oxygens in the PEG backbone to form hydrogen bonds with water molecules, effectively creating a hydrating shell around the drug molecule. By improving solubility, the drug is more readily absorbed in the gastrointestinal tract or can be formulated for parenteral administration, ultimately leading to improved bioavailability. A related compound, 11-Azido-3,6,9-trioxaundecanoic acid cyclohexylamine salt, also shows enhanced solubility and stability, making it suitable for use in aqueous environments. broadpharm.com

Development of Diagnostic Agents and Biosensors

The same chemical principles that make 11-Azido-3,6,9-trioxaundecanoic acid useful for drug delivery also apply to the construction of advanced diagnostic tools. Its ability to link different functional components together with high precision is essential for creating agents that can detect and signal the presence of specific biomarkers.

In molecular imaging, probes are designed to accumulate at a site of interest and generate a signal. 11-Azido-3,6,9-trioxaundecanoic acid is used to build such probes by linking a targeting molecule to an imaging agent, such as a fluorescent dye or a radionuclide for Positron Emission Tomography (PET).

For fluorescence imaging, a fluorescent molecule like fluorescein (B123965) or rhodamine can be attached to the linker. For instance, N-(Azido-PEG3)-N-Fluorescein-PEG3-acid and azido-PEG3-carboxyrhodamine 110 are specialized probes built upon this core structure. broadpharm.combroadpharm.commedchemexpress.comrsc.orgcreative-biolabs.com These can be conjugated to a biomolecule (e.g., an antibody) that targets a specific cellular structure, allowing for visualization via fluorescence microscopy. One notable application is the use of an azido-PEG3-rhodamine conjugate for imaging peptidoglycan in live cells with high sensitivity. rsc.org

For PET imaging, the azide group of the linker is crucial for attaching a positron-emitting radionuclide via click chemistry. chempep.com This method is widely used to synthesize PET probes for visualizing biological processes and diagnosing diseases like cancer. chempep.comresearchgate.netnih.gov The efficiency of the azide-alkyne click reaction allows for the rapid and stable incorporation of radionuclides, which often have short half-lives.

| Imaging Modality | Imaging Agent Example | Linker Role | Application |

| Fluorescence Microscopy | Fluorescein, Rhodamine | Covalently attaches dye to a targeting biomolecule. | Visualizing specific cells or subcellular structures. |

| Positron Emission Tomography (PET) | Fluorine-18 (¹⁸F) | Attaches radionuclide to a targeting peptide or small molecule via click chemistry. | Non-invasive in vivo imaging of disease biomarkers. |

This table provides examples of how 11-Azido-3,6,9-trioxaundecanoic acid is used in the design of imaging agents.

The specificity of diagnostic agents is paramount for accurate disease detection. The use of 11-Azido-3,6,9-trioxaundecanoic acid contributes to enhanced specificity and sensitivity in two main ways. First, it allows for the attachment of highly specific targeting moieties, such as monoclonal antibodies or aptamers, which bind exclusively to the biomarker of interest. This ensures that the diagnostic signal is generated only at the site of the disease.

Second, the click chemistry reaction enabled by the azide group is bio-orthogonal, meaning it does not interfere with or cross-react with other functional groups present in biological systems. This high degree of reaction specificity ensures that the imaging or sensing molecule is attached precisely and stably, leading to a reliable and sensitive diagnostic tool with a high signal-to-noise ratio.

Probe Development for Biological Systems

Beyond clinical applications, 11-Azido-3,6,9-trioxaundecanoic acid is a valuable tool for developing molecular probes to study fundamental biological processes. These probes are designed to interact with and report on specific molecules or environments within living systems.

A key example is the synthesis of a mannose-fluorescein conjugate using a related amine- and azide-containing PEG linker. This probe was developed to study cell-surface lectins that specifically bind to mannose. By attaching fluorescein, researchers can visualize and track the location and activity of these important receptors on live cells. This demonstrates the linker's utility in creating multifunctional probes for fundamental cell biology research.

Detection of Active Proteasomes

The detection and profiling of active proteasomes are crucial for understanding cellular protein degradation pathways and for the development of therapeutics targeting these processes. One advanced strategy for this involves the use of activity-based probes (ABPs). These probes typically consist of a reactive group that covalently binds to the active site of an enzyme, a linker, and a reporter tag (like a fluorophore or biotin).

Two-step labeling strategies have been developed to overcome the potential issues of cell permeability or altered binding affinity that can arise from using probes with bulky reporter groups directly attached. nih.gov In this approach, a small, bioorthogonal functional group, such as an azide, is incorporated into a proteasome inhibitor. nih.gov This azide-functionalized inhibitor is introduced into a biological system (e.g., living cells), where it selectively binds to the active proteasome subunits. Following this, a reporter molecule containing a complementary reactive group (e.g., an alkyne) is added. The azide and alkyne groups then react via a bioorthogonal click chemistry reaction, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), to attach the reporter tag to the proteasome subunit for detection and analysis. nih.gov

Molecules like 11-Azido-3,6,9-trioxaundecanoic acid can serve as linkers in the synthesis of such probes. The carboxylic acid end can be coupled to a proteasome-targeting molecule, while the azide group provides the necessary handle for the subsequent bioorthogonal ligation with a reporter molecule. Furthermore, related azido-PEG linkers are utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). glpbio.cominvivochem.com PROTACs are molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. glpbio.com The linker component is critical for the efficacy of the PROTAC, and azido-PEG derivatives are used to construct these complex molecules, highlighting their role in research that exploits the ubiquitin-proteasome system. glpbio.cominvivochem.com

Protein Labeling

Protein labeling is a fundamental technique in biochemistry and cell biology for studying protein function, localization, and interactions. 11-Azido-3,6,9-trioxaundecanoic acid is a prime example of a tool used in modern protein labeling strategies, primarily through the application of click chemistry. axispharm.commedkoo.com

The molecule's utility stems from its bifunctional nature. The terminal carboxylic acid can be readily conjugated to primary amines, such as the N-terminus of a protein or the side chain of a lysine (B10760008) residue. medkoo.combroadpharm.com This reaction is typically facilitated by activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). broadpharm.com The other end of the molecule features an azide group, which is a key component for click chemistry. The azide is bioorthogonal, meaning it does not react with functional groups typically found in biological systems, ensuring that it remains inert until it encounters its specific reaction partner, an alkyne. nih.govnih.gov

This azide-alkyne cycloaddition reaction is highly efficient and specific, forming a stable triazole linkage. nih.govbachem.com This allows for a two-step labeling process:

A protein of interest is first modified with 11-Azido-3,6,9-trioxaundecanoic acid via its carboxylic acid group.

The now azide-tagged protein can be reacted with any molecule containing an alkyne group, such as a fluorescent dye, a biotin tag for affinity purification, or another biomolecule. gbiosciences.com

The integrated hydrophilic PEG3 spacer in 11-Azido-3,6,9-trioxaundecanoic acid enhances the water solubility of the molecule and the resulting conjugates, which is highly advantageous when working with biological samples in aqueous environments. invivochem.commedkoo.com This property helps to prevent aggregation and improves the accessibility of the reactive groups.

Therapeutic Applications (General Research Focus)

The general research focus for the therapeutic application of 11-Azido-3,6,9-trioxaundecanoic acid is centered on its function as a heterobifunctional PEG linker in drug development. The covalent attachment of polyethylene glycol (PEG) chains to a therapeutic agent, a process known as PEGylation, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of drugs. fao.orgnih.govresearchgate.net

PEGylation can confer several therapeutic advantages:

Improved Solubility: PEG can increase the solubility of hydrophobic drugs, which is a common challenge in drug formulation. frontiersin.org

Extended Circulation Time: The increased hydrodynamic size of a PEGylated drug reduces its clearance rate by the kidneys, prolonging its presence in the bloodstream. nih.govfrontiersin.org

Reduced Immunogenicity: The PEG chain can shield the drug from the host's immune system, reducing the risk of an immune response, which is particularly important for protein-based therapeutics. researchgate.netfrontiersin.org

11-Azido-3,6,9-trioxaundecanoic acid is a valuable tool in this field because it allows for precise and controlled conjugation. Its bifunctional nature enables it to link a therapeutic molecule to another molecule or a drug delivery vehicle. For example, it is used in the development of:

Antibody-Drug Conjugates (ADCs): In an ADC, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific cancer cell antigen. This allows for the targeted delivery of the drug, minimizing off-target toxicity. A linker like 11-Azido-3,6,9-trioxaundecanoic acid can be used to connect the antibody to the drug. invivochem.com

PROTACs: As mentioned previously, this compound and similar structures are used as linkers to synthesize PROTACs, an emerging therapeutic modality designed to achieve targeted protein degradation. glpbio.cominvivochem.com

PEGylated Small Molecules: Research is ongoing to apply PEGylation to small molecule drugs to overcome issues like poor solubility or rapid clearance. fao.orgcreativepegworks.com The defined length of the PEG3 spacer in 11-Azido-3,6,9-trioxaundecanoic acid allows for precise control over the linker's properties.

The presence of the azide group provides an additional layer of versatility, allowing these PEGylated drug conjugates to be further modified using click chemistry for applications in diagnostics or to add further functionalities. invivochem.com

Future Directions and Emerging Research Trends

Novel Methodologies for Azide (B81097) Quantification in Complex Systems

Accurate quantification of azide groups in complex biological systems and on the surface of materials is crucial for the precise design and synthesis of bioconjugates. researchgate.net While traditional methods exist, new strategies are being developed to offer greater sensitivity, simplicity, and applicability in diverse environments.

Recent research has introduced several innovative spectroscopic methods for this purpose. One such technique is based on fluorescence quenching. d-nb.infonih.gov In this approach, a fluorescent probe equipped with a reactive group for the azide, such as a strained alkyne, is introduced. Upon conjugation to the azide, the fluorescence of the probe is quenched, and the reduction in fluorescence intensity can be correlated to the number of azide groups. d-nb.info Another method relies on monitoring the disappearance of the characteristic UV-Vis absorbance of a strained alkyne, like dibenzoannulated cyclooctyne (B158145) (DBCO), as it undergoes cycloaddition with the azide. researchgate.netd-nb.info This change in absorbance provides a direct measure of the reacting azides. d-nb.info

A particularly novel strategy involves the use of a "clickable and cleavable" fluorescent compound. This molecule first attaches to the azide groups on a surface or biomolecule. Subsequently, the fluorophore is released into the solvent through a cleavage reaction, allowing for its straightforward quantification using a standard fluorometer. rsc.org Furthermore, advancements in nuclear magnetic resonance (NMR) spectroscopy, specifically the use of benchtop NMR for real-time reaction monitoring, are enabling the tracking of azide-alkyne cycloadditions even at low concentrations, offering another avenue for quantification and kinetic analysis. nih.govacs.org

| Methodology | Principle | Advantages | Reference |

|---|---|---|---|

| Fluorescence Quenching | Reduction in fluorescence intensity of a probe upon conjugation to an azide group. | High sensitivity; suitable for surface and biomolecule quantification. | d-nb.infonih.gov |

| UV-Vis Spectroscopy | Monitoring the disappearance of the alkyne absorbance band (e.g., DBCO at ~308 nm) during the click reaction. | Direct measurement; generally applicable and independent of core material. | researchgate.netd-nb.info |

| Cleavable Fluorescent Probe | Azide-reactive probe is attached, and then the fluorophore is cleaved and quantified in solution. | Simple quantification with a conventional fluorometer; avoids issues with surface-based measurements. | rsc.org |

| Real-Time Benchtop NMR | Signal Amplification by Reversible Exchange (SABRE) allows for real-time monitoring of reaction progress at low concentrations. | Provides kinetic data; useful for mechanistic studies and reaction optimization. | nih.govacs.org |

Integration with Advanced Automation in Chemical Synthesis and Bioconjugation

The integration of 11-Azido-3,6,9-trioxaundecanoic acid into automated platforms is revolutionizing the synthesis and screening of complex biomolecules. Automated solid-phase peptide synthesis (SPPS) allows for the routine incorporation of azide-functionalized amino acids into peptide chains, enabling the precise placement of the linker for subsequent modification. rsc.orgnih.govnih.govlibretexts.org This automated process significantly accelerates the production of well-defined peptide scaffolds ready for conjugation. researchgate.net

Following synthesis, high-throughput screening (HTS) systems are employed to optimize conjugation reactions and evaluate the resulting biomolecules. hudsonlabautomation.combeckman.com These platforms utilize robotic liquid handlers to perform numerous reactions in parallel, varying parameters such as reactant concentrations and buffer conditions. nih.govnih.gov This is particularly valuable in the development of antibody-drug conjugates (ADCs), where an automated workflow can be established for conjugation, purification, and characterization. nih.gov The combination of automated synthesis and HTS dramatically reduces development timelines and the amount of material required, facilitating the rapid identification of lead candidates. nih.govresearchgate.net

| Automated System | Application in Bioconjugation | Relevance to 11-Azido-3,6,9-trioxaundecanoic Acid | Reference |

|---|---|---|---|

| Automated Solid-Phase Peptide Synthesis (SPPS) | Construction of peptides with precisely positioned functional groups for conjugation. | Enables the incorporation of amino acids modified with the azide linker into a peptide sequence. | rsc.orgnih.govnih.gov |

| Robotic Liquid Handling Stations | High-throughput screening (HTS) of conjugation reactions, purification, and bioassays. | Facilitates rapid optimization of click chemistry reactions involving the azide group and screening of the final bioconjugates. | nih.govnih.govresearchgate.net |

| Integrated Synthesis and Screening Platforms | Combines automated synthesis, reaction screening, and direct bioassays in a single platform. | Allows for the on-demand synthesis of diverse bioconjugates using the azide linker and immediate evaluation of their biological activity. | researchgate.net |

Exploration of New Biomedical Applications beyond Current Scope

While 11-Azido-3,6,9-trioxaundecanoic acid is a staple in creating ADCs, its applications are expanding into other innovative therapeutic and diagnostic areas. adcreviews.comaxispharm.com A significant emerging field is the development of Proteolysis-Targeting Chimeras (PROTACs). jenkemusa.com PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. nih.gov Azide-PEG linkers are integral to constructing these molecules, and recent research has focused on creating antibody-PROTAC conjugates. nih.govresearchgate.net This strategy uses an antibody to deliver the PROTAC to specific cells, enhancing selectivity and reducing off-target effects. nih.gov

The compound is also being utilized in the design of novel drug delivery systems. nih.gov Its PEG structure enhances the solubility and stability of nanoparticles and liposomes, while the azide group allows for the attachment of targeting ligands via click chemistry. eijppr.compurepeg.com This enables the creation of delivery vehicles that can specifically bind to and enter target cells, such as cancer cells, for a more focused therapeutic effect. pubcompare.ainih.gov These advanced systems are being explored for treating a range of conditions, including various cancers and brain tumors. nih.govmdpi.com

| Emerging Application | Description | Role of 11-Azido-3,6,9-trioxaundecanoic Acid | Reference |

|---|---|---|---|

| Targeted Protein Degradation (PROTACs) | Development of bifunctional molecules that induce the degradation of specific proteins within cells. | Serves as a linker to connect a target-binding ligand to an E3 ligase ligand, with PEG enhancing solubility and cell permeability. | jenkemusa.comnih.govjenkemusa.com |

| Antibody-PROTAC Conjugates | Combines the cell-specificity of an antibody with the protein-degrading function of a PROTAC. | Used to attach the PROTAC to the antibody, enabling targeted delivery to specific cell types (e.g., HER2-positive cancer cells). | nih.govresearchgate.net |

| Novel Drug Delivery Systems (e.g., Nanoparticles) | Creation of advanced carriers that can encapsulate drugs and deliver them to specific sites in the body. | The azide group allows for surface functionalization with targeting molecules, while the PEG chain improves the system's stability and circulation time. | nih.govpubcompare.ainih.gov |

| Advanced Imaging and Diagnostics | Attachment of imaging agents (e.g., fluorescent dyes) to targeting molecules for precise visualization of biological structures. | Facilitates the stable attachment of imaging probes to antibodies or nanoparticles, providing a "stealth" coating to evade the immune system. | purepeg.com |

Q & A

Q. What are the recommended synthetic routes for introducing 11-Azido-3,6,9-trioxaundecanoic Acid into polymer conjugates?

The compound is commonly used in Cu-free or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions due to its terminal azide group. For covalent attachment to polymers (e.g., poly-L-glutamate), a two-step protocol is often employed:

- Step 1 : Activation of the carboxylic acid group using coupling agents like EDC·HCl and DMAP in chlorobenzene under reflux conditions .

- Step 2 : Reaction with amine-terminated polymers or peptides, followed by purification via silica gel chromatography (hexanes/EtOAc mixtures) . Key parameters include maintaining anhydrous conditions and optimizing molar ratios to avoid cross-linking.

Q. How can the purity and stability of 11-Azido-3,6,9-trioxaundecanoic Acid be validated in storage?

- Purity : Analyze via HPLC or LC-MS, referencing the reported molecular weight (233.22 g/mol) and CAS 172531-37-2 .

- Stability : Store at 2–8°C in amber vials to prevent azide degradation. Monitor for color changes (yellowing indicates decomposition) and confirm functional integrity using FT-IR (azide peak at ~2100 cm⁻¹) .

Advanced Research Questions

Q. What strategies mitigate rapid hydrogel degradation when using 11-Azido-3,6,9-trioxaundecanoic Acid in cartilage regeneration scaffolds?

In hyaluronic acid/chondroitin sulfate hydrogels, rapid degradation (45% weight loss in 4 weeks) is attributed to hydrolytic cleavage of the trioxaundecanoic acid linker. Mitigation strategies include:

- Cross-linking optimization : Increase the density of click chemistry bonds (e.g., using higher stoichiometry of DBCO-modified gelatin).